molecular formula C25H21NO3 B11320678 6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-phenyl-3,4-dihydro-1H-isochromen-1-one

6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-phenyl-3,4-dihydro-1H-isochromen-1-one

Cat. No.: B11320678
M. Wt: 383.4 g/mol
InChI Key: OUPKQDRFIYUYHK-UHFFFAOYSA-N
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Description

6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-phenyl-3,4-dihydro-1H-isochromen-1-one is a complex organic compound that features both quinoline and isochromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-phenyl-3,4-dihydro-1H-isochromen-1-one typically involves multi-step organic reactions. One common approach is the Castagnoli–Cushman reaction, which is used to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction involves the condensation of an anhydride with an imine to form the desired product under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Castagnoli–Cushman reaction or similar synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-phenyl-3,4-dihydro-1H-isochromen-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline and isochromene derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline and isochromene derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-phenyl-3,4-dihydro-1H-isochromen-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-phenyl-3,4-dihydro-1H-isochromen-1-one involves the disruption of biological membrane systems in target organisms . This disruption can lead to cell death or inhibition of cell growth. The compound may also interact with specific molecular targets and pathways, although detailed studies are needed to fully elucidate these interactions.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C25H21NO3

Molecular Weight

383.4 g/mol

IUPAC Name

6-(3,4-dihydro-2H-quinoline-1-carbonyl)-3-phenyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C25H21NO3/c27-24(26-14-6-10-17-7-4-5-11-22(17)26)19-12-13-21-20(15-19)16-23(29-25(21)28)18-8-2-1-3-9-18/h1-5,7-9,11-13,15,23H,6,10,14,16H2

InChI Key

OUPKQDRFIYUYHK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=C(C=C3)C(=O)OC(C4)C5=CC=CC=C5

Origin of Product

United States

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